1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea is a urea derivative characterized by a 1,1-dioxidoisothiazolidine ring linked to a phenyl group and a 4-methoxyphenethyl moiety. Urea derivatives are widely explored for therapeutic applications due to their hydrogen-bonding capacity, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-3-15(4-10-18)11-12-20-19(23)21-16-5-7-17(8-6-16)22-13-2-14-27(22,24)25/h3-10H,2,11-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPIQUANREHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazolidine structure, has shown promise in various biological assays, particularly in the fields of cancer research and infectious disease treatment.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]urea
The compound features a dioxidoisothiazolidin moiety, which is known for its biological activity, particularly in modulating enzyme functions and interacting with cellular pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of isothiazolidin compounds can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and mitochondrial dysfunction. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, with IC50 values indicating significant potency .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Research into related thiazolidine derivatives has shown effectiveness against various pathogens, including bacteria and protozoa. The mechanism often involves disrupting the metabolic pathways critical for pathogen survival .
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways within cells, leading to increased ROS levels and subsequent cell death.
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes that are crucial for cellular functions, leading to altered signaling pathways that promote apoptosis or inhibit proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Selected Urea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
